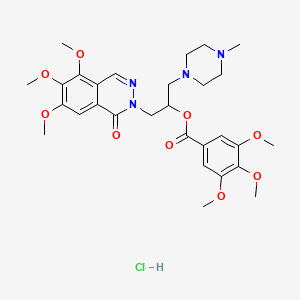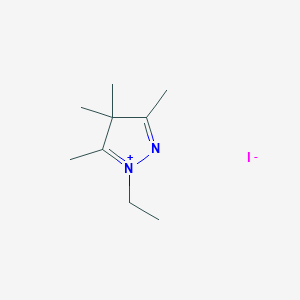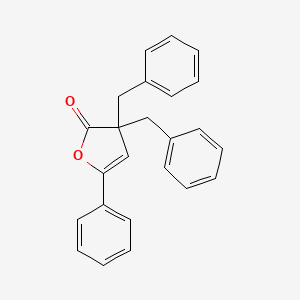
3,3-Dibenzyl-5-phenylfuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dibenzyl-5-phenylfuran-2(3H)-one is an organic compound that belongs to the furanone family Furanones are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dibenzyl-5-phenylfuran-2(3H)-one typically involves multi-step organic reactions. One common approach might include the following steps:
Formation of the Furan Ring: Starting from a suitable precursor, such as a diketone or an α,β-unsaturated carbonyl compound, the furan ring can be constructed through cyclization reactions.
Introduction of Benzyl and Phenyl Groups: The benzyl and phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions, using benzyl chloride and phenyl chloride as reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dibenzyl-5-phenylfuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the furanone to dihydrofuran derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction could produce dihydrofuran derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigation as a lead compound for drug development.
Industry: Utilization in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 3,3-Dibenzyl-5-phenylfuran-2(3H)-one would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dibenzyl-5-phenylfuran-2(3H)-one: can be compared with other furanone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other furanone derivatives. The presence of both benzyl and phenyl groups can influence its solubility, stability, and interaction with biological targets.
Propiedades
Número CAS |
7404-47-9 |
|---|---|
Fórmula molecular |
C24H20O2 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
3,3-dibenzyl-5-phenylfuran-2-one |
InChI |
InChI=1S/C24H20O2/c25-23-24(16-19-10-4-1-5-11-19,17-20-12-6-2-7-13-20)18-22(26-23)21-14-8-3-9-15-21/h1-15,18H,16-17H2 |
Clave InChI |
BEUONKFGAAPQRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2(C=C(OC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



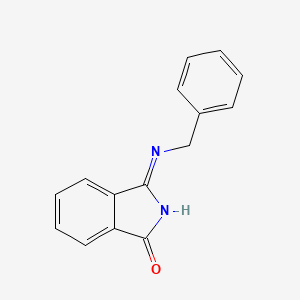
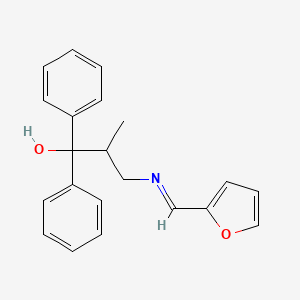
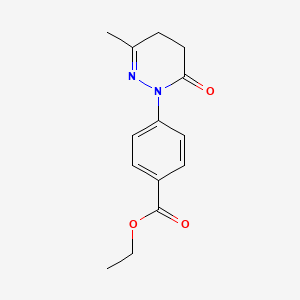
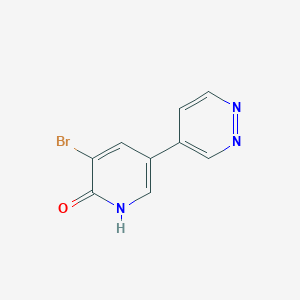
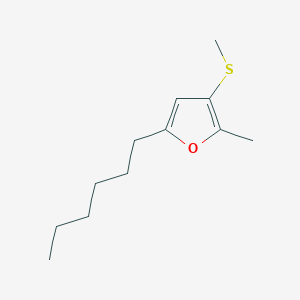
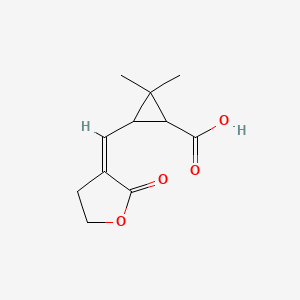

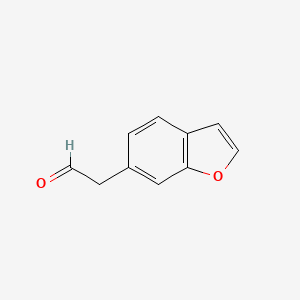
![7-Butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B12900543.png)
![1-[4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl]ethan-1-one](/img/structure/B12900547.png)
